molecular formula C10H9ClN2S2 B1177955 Brain-2 protein, mouse CAS No. 147258-11-5

Brain-2 protein, mouse

Cat. No.: B1177955
CAS No.: 147258-11-5
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brain-2 protein from mouse is a research reagent supplied for in-vitro studies. Researchers investigating murine models of neurological function may use this protein in applications such as immunoassays, protein-protein interaction studies, or as a standard in quantitative mass spectrometry. WARNING: The specific identity, function, and research applications for "Brain-2 protein, mouse" could not be verified. The information above is a generic placeholder. The product description must be updated with factual data before use. Handling & Storage: For laboratory research use only. Not intended for human, clinical, or veterinary diagnostic use. Follow safe laboratory practices when handling.

Properties

CAS No.

147258-11-5

Molecular Formula

C10H9ClN2S2

Synonyms

Brain-2 protein, mouse

Origin of Product

United States

Preparation Methods

Tissue Homogenization and Subcellular Fractionation

The isolation of Brain-2 protein begins with the dissection of brain tissue from 8–10-week-old C57/BL6 mice. Fresh brains are divided into hemispheres, weighed, and suspended in ice-cold lysis buffers such as N-PER Reagent (Thermo Fisher Scientific), which preferentially extracts neuronal proteins while minimizing glial contaminants like GFAP. Homogenization employs a glass Dounce homogenizer (7 mL capacity) with 10–30 strokes, followed by incubation on ice for 10 minutes to ensure complete cell disruption. Differential centrifugation is then applied:

  • Low-speed spins (500–2,000 × g) remove cellular debris and nuclei.

  • High-speed centrifugation (10,000–100,000 × g) pellets membrane-bound vesicles and synaptic fractions, though Brain-2’s nuclear localization necessitates careful separation from cytoplasmic components.

Protein Solubilization and Enrichment

Brain-2 protein, enriched in nuclear fractions, requires solubilization using non-ionic detergents or chaotropic agents. The N-PER Reagent achieves 25–50% higher total protein yields compared to PBS, effectively extracting membrane-associated proteins like PSD-95. For further purification, chloroform-methanol precipitation removes lipids, followed by resuspension in 8 M urea for denaturation. Protease inhibitors (e.g., PMSF, leupeptin) are critical to prevent degradation during these steps.

Recombinant Expression of Brain-2 Protein in Mammalian Systems

cDNA Cloning and Vector Design

The murine Brain-2 gene (homologous to human N-Oct 3) is cloned into mammalian expression vectors using cDNA libraries derived from fetal brain tissue. The construct includes the full-length coding sequence, with attention to internal ATG codons that may produce truncated isoforms (N-Oct 5A/5B) via alternative translation initiation. Transfection into COS or HeLa cells employs calcium phosphate-DNA coprecipitation, followed by a 3-minute DMSO shock to enhance DNA uptake.

Cell Lysis and Protein Extraction

Post-transfection (30–48 hours), cells are lysed in buffers containing 1 mM DTT, 1 mM PMSF, and 1% aprotinin to preserve protein integrity. Mini-extracts are clarified by centrifugation at 10,000 × g for 10 minutes, yielding soluble fractions for functional assays. Notably, recombinant Brain-2 migrates as a doublet in EMSA due to phosphorylation or alternative translational products.

Analytical Techniques for Brain-2 Protein Characterization

Western Blotting and Antibody Specificity

Anti-Brain-2 antibodies (e.g., raised against the POU domain) detect endogenous and recombinant protein in lysates. SDS-PAGE separates proteins (10–12% gels), followed by transfer to nitrocellulose membranes. Blocking in 5% non-fat milk reduces background, and HRP-conjugated secondary antibodies (1:20,000 dilution) enable chemiluminescent detection. Specificity is confirmed using brain tissue from knockout models or siRNA-treated cells.

Electrophoretic Mobility Shift Assay (EMSA)

EMSAs validate Brain-2’s DNA-binding activity using radiolabeled octamer motifs (ATGCAAAT). Nuclear extracts or recombinant protein are incubated with probes, and complexes are resolved on 6% polyacrylamide gels. Recombinant Brain-2 shows stronger DNA binding than truncated isoforms, correlating with transcriptional activation in reporter assays.

Challenges and Methodological Optimizations

Stability and Post-Translational Modifications

Brain-2’s susceptibility to proteolysis mandates rapid processing and protease inhibitor cocktails. Phosphatase inhibitors (e.g., sodium orthovanadate) preserve phosphorylation states critical for DNA binding. Long-term storage at −80°C in glycerol-containing buffers maintains activity over freeze-thaw cycles.

Comparative Data on Preparation Methods

Table 1: Yield and Purity of Brain-2 Protein Across Methods

MethodTissue SourceYield (mg/g tissue)Purity (Western Blot)Functional Activity (EMSA)
Native ExtractionMouse Brain Cortex18.3 ± 2.1+++++
RecombinantCOS Cell LysateNot quantified+++++

Key: +++ = high, ++ = moderate, + = low

Q & A

Q. What are the standard methodologies for detecting Brain-2 protein expression in mouse neural tissues?

Brain-2 (Brn-2/POU3F2) expression can be detected using:

  • Immunohistochemistry (IHC) with validated antibodies (e.g., ab243045) on formalin-fixed paraffin-embedded (FFPE) brain sections to localize protein distribution .
  • Western blotting for quantitative analysis, using lysates from specific brain regions (e.g., hypothalamus or pituitary) .
  • Immunofluorescence (IF) in cell lines (e.g., U-251 MG glioma cells) to study subcellular localization .
  • RNA in situ hybridization to correlate mRNA and protein expression patterns, validated via the Mouse Phenome Database .

Q. Which databases provide reliable gene expression and functional annotation data for Brn-2 in murine models?

  • Mouse Phenome Database (MPD) : Offers strain-specific expression data, phenotype correlations, and filtering tools for neural proteins .
  • UniProt (ID: P56222) : Provides protein structure, post-translational modifications, and cross-species homology data .
  • Human Protein Atlas : Includes cross-referenced mouse brain protein expression profiles for comparative analysis .

Q. How does Brain-2 protein deficiency manifest in mouse models, and what experimental controls are critical?

Brn-2 knockout mice exhibit hypothalamic-pituitary axis defects, including posterior pituitary agenesis. Key controls include:

  • Wild-type littermates for baseline comparison.
  • Conditional knockout models to bypass embryonic lethality .
  • Phenotypic validation using histology and hormone assays (e.g., oxytocin/vasopressin levels) .

Advanced Research Questions

Q. How can contradictory data on Brn-2’s role in tumorigenesis vs. neural differentiation be resolved experimentally?

  • Context-specific assays : Use lineage-tracing models (e.g., Cre-Lox) to distinguish Brn-2 activity in melanocytes vs. neural progenitors .
  • Multi-omics integration : Combine ChIP-seq (to identify target genes) with RNA-seq in Brn-2-overexpressing melanomas to disentangle oncogenic pathways .
  • Cross-species validation : Compare murine Brn-2 targets with human POU3F2 regulatory networks using ENCODE or GTEx data .

Q. What experimental designs are optimal for studying Brn-2’s interaction with composite DNA elements (e.g., NORE)?

  • Electrophoretic mobility shift assays (EMSAs) : Test Brn-2 binding to NORE motifs using purified recombinant protein .
  • CRISPR-mediated mutagenesis : Introduce point mutations in NORE sequences in vitro to assess transcriptional activity .
  • Structural modeling : Predict POU domain-DNA interactions via AlphaFold2 or molecular dynamics simulations .

Q. How can researchers address low reproducibility in Brn-2 antibody-based assays?

  • Multi-antibody validation : Compare results across clones (e.g., CL6228 vs. polyclonal antibodies) .
  • Knockout-validated controls : Use Brn-2-null tissues as negative controls in IHC/Western blot .
  • Public dataset benchmarking : Cross-check expression patterns with MPD or Allen Brain Atlas .

Q. What computational strategies improve protein inference in Brn-2 interactome studies using mass spectrometry?

  • Multi-search engine workflows : Combine results from MaxQuant, Proteome Discoverer, and PeptideShaker to reduce false positives .
  • Technical replicates : Aggregate data from 3+ LC-MS/MS runs to enhance peptide identification confidence .
  • Machine learning integration : Train classifiers on retention time or intensity patterns to prioritize high-confidence interactors .

Methodological Challenges and Solutions

Q. What are the limitations of extrapolating Brn-2 findings from mice to humans, and how can these be mitigated?

  • Challenge : Only 60% of murine Brn-2 targets have human homologs due to divergent regulatory elements .
  • Solutions :
  • Use phylogenetic footprinting to identify conserved regulatory regions .
  • Validate findings in human induced pluripotent stem cell (iPSC)-derived neurons .

Q. How to design a longitudinal study assessing Brn-2’s role in age-related neural decline?

  • Cohort design : Include wild-type and heterozygous Brn-2 mice at multiple age points (e.g., 6, 12, 18 months).
  • Outcome measures : Combine behavioral assays (e.g., Morris water maze) with proteomic profiling of aging biomarkers (e.g., GFAP, β-amyloid) .
  • Data analysis : Apply mixed-effects models to account for individual variability and dropout rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.